molecular formula C17H34O4SSi B14280284 S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate CAS No. 132251-63-9

S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate

Cat. No.: B14280284
CAS No.: 132251-63-9
M. Wt: 362.6 g/mol
InChI Key: BHBVRWVAYMWWCP-UHFFFAOYSA-N
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Description

S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate, also known by its chemical formula C17H38O5SSi, is an organosilicon compound. Let’s break down its structure:

  • The “S-” prefix indicates that it contains a sulfur atom.
  • The “11-(Trimethoxysilyl)undecyl” portion refers to an alkyl chain with a trimethoxysilyl group attached at the 11th carbon position.
  • The “prop-2-enethioate” part signifies a vinyl thioester group.

Preparation Methods

Synthetic Routes::

    Hydrolysis and Condensation:

    Industrial Production:

Chemical Reactions Analysis

S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate undergoes several reactions:

    Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanol groups.

    Substitution: The thioester group can participate in substitution reactions.

    Polymerization: Silanol groups can condense to form siloxane bonds, leading to polymerization.

Common reagents include acids (for hydrolysis), nucleophiles (for substitution), and catalysts (for polymerization).

Major products:

    Siloxane Polymers: Cross-linked networks of siloxane bonds.

    Functionalized Surfaces: When applied to surfaces, it forms a hydrophobic and adhesive layer due to the silane functionality.

Scientific Research Applications

    Surface Modification: Used to functionalize surfaces (e.g., glass, metals) for improved adhesion, water repellency, and durability.

    Biomedical Applications: Coatings for medical devices, drug delivery systems, and tissue engineering scaffolds.

    Catalysis: Immobilization of catalysts on surfaces.

    Nanotechnology: Incorporation into nanoparticles for various applications.

Mechanism of Action

    Surface Bonding: The trimethoxysilyl group binds to surfaces via siloxane bonds.

    Hydrophobicity: The hydrophobic alkyl chain repels water.

    Chemical Stability: The thioester group enhances chemical stability.

Comparison with Similar Compounds

    Silyl Compounds: Compare with other silyl-functionalized compounds (e.g., trimethylsilyl derivatives).

    Thioesters: Contrast with other thioesters in terms of reactivity and applications.

Properties

CAS No.

132251-63-9

Molecular Formula

C17H34O4SSi

Molecular Weight

362.6 g/mol

IUPAC Name

S-(11-trimethoxysilylundecyl) prop-2-enethioate

InChI

InChI=1S/C17H34O4SSi/c1-5-17(18)22-15-13-11-9-7-6-8-10-12-14-16-23(19-2,20-3)21-4/h5H,1,6-16H2,2-4H3

InChI Key

BHBVRWVAYMWWCP-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCCCCCCCCCSC(=O)C=C)(OC)OC

Origin of Product

United States

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